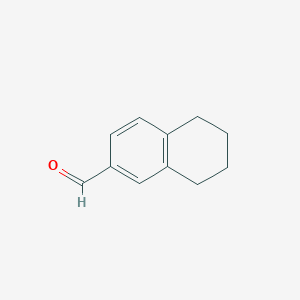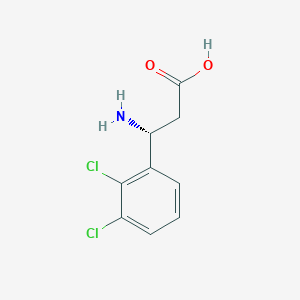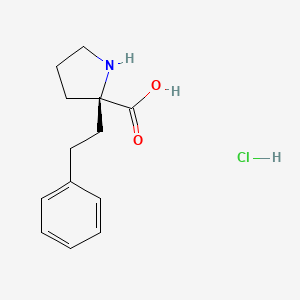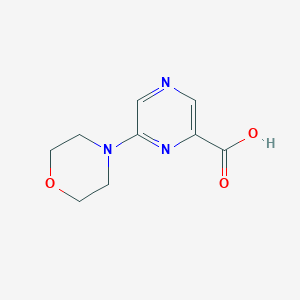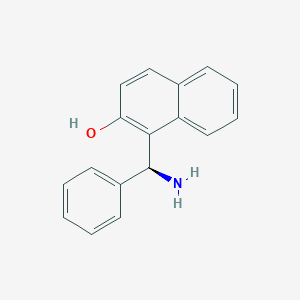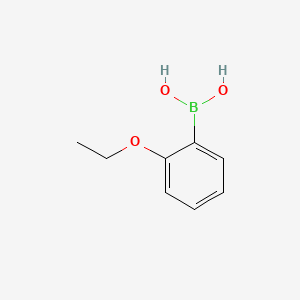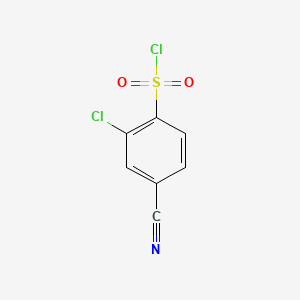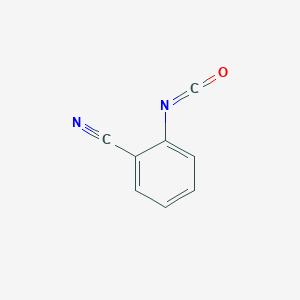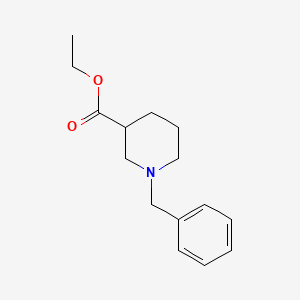
3-(2,4-二甲基-1H-吡咯-3-基)丙酸
描述
3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid, also known as 3-(2,4-dimethylpyrrol-3-yl)propionic acid or 3-DMPPA, is an organic compound that has been studied for its various applications in scientific research. This compound has been used in several studies to investigate the biochemical and physiological effects of its mechanism of action. This introduction will provide an overview of the synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-DMPPA.
科学研究应用
合成与光谱
- 黄胆红酸类似物:Lightner等人(1984年)的研究讨论了黄胆红酸及其酰胺的合成和光谱,其中包括3-(2,4-二甲基-1H-吡咯-3-基)丙酸。这项研究探讨了这些化合物的结构特征和溶液行为(Lightner et al., 1984)。
抗菌性能
- 抗菌剂合成:Hublikar等人(2019年)合成了一系列新化合物,包括(E)-甲基-2,4-二甲基-5-(3-氧代-3-苯基丙-1-烯-1-基)-1H-吡咯-3-羧酸酯衍生物,表现出显著的抗菌和抗真菌活性。这表明相关化合物在抗菌疗法中具有潜在应用价值(Hublikar et al., 2019)。
苯二吡咯酮合成
- 苯二吡咯酮衍生物:Boiadjiev和Lightner(2003年)研究了与3-(2,4-二甲基-1H-吡咯-3-基)丙酸相关的苯二吡咯酮类似物的合成和性质。这些化合物显示出独特的结构特征,有助于理解基于吡咯的化合物的化学(Boiadjiev & Lightner, 2003)。
来自枸杞的吡咯生物碱
- 天然化合物分离:Youn等人(2013年)从枸杞中分离出新的吡咯生物碱,包括结构类似于3-(2,4-二甲基-1H-吡咯-3-基)丙酸的化合物。这些生物碱有助于理解天然吡咯衍生物及其在各个领域中的潜在应用(Youn等人,2013年)。
异噁唑啉并入的吡咯衍生物
- 合成用于抗菌活性:Kumar等人(2017年)合成了新型异噁唑啉并入的吡咯衍生物,包括3-(2,4-二甲基-1H-吡咯-3-基)-5-苯基-4,5-二氢异噁唑,表现出体外抗菌活性。这突显了这些衍生物在开发新的抗菌剂方面的潜力(Kumar et al., 2017)。
多取代吡咯
- 新型吡咯合成:Kolos和Chechina(2019年)开发了含有丙酸片段的新型五取代吡咯,包括3-羧基乙基-2-甲基-5-苯基吡咯。这些发现有助于吡咯化学在合成复杂有机化合物方面的多样应用(Kolos & Chechina, 2019)。
新型哌嗪酰胺合成
- 混合抗癫痫药物的开发:Kamiński等人(2016年)合成了新的3-甲基和3,3-二甲基-(2,5-二氧代吡咯烷-1-基)丙酸哌嗪酰胺。这些与3-(2,4-二甲基-1H-吡咯-3-基)丙酸相关的化合物显示出作为混合抗癫痫药物的潜力,展示了吡咯衍生物在药物化学中的多功能性(Kamiński等人,2016年)。
螺吡喃结构研究
- 光致变色化合物分析:Zou等人(2004年)表征了与3-(2,4-二甲基-1H-吡咯-3-基)丙酸相关的光致变色化合物的结构。这项研究对于理解螺吡喃衍生物的光化学性质至关重要(Zou et al., 2004)。
电子结构表征
- 草酸酯研究: Duchamp等人(1983年)研究了一种与3-(2,4-二甲基-1H-吡咯-3-基)丙酸在结构上相关的化合物,为这类化合物的几何和电子结构提供了见解(Duchamp et al., 1983)。
吡咯与氨基酸的反应
- 2,5-己二酮反应: Pei等人(2007年)探讨了2,5-己二酮与氨基酸之间的反应,产生了包括3-(2,5-二甲基-1H-吡咯-1-基)丙酸在内的产物。这项研究有助于理解吡咯衍生物与生物分子之间的相互作用(Pei et al., 2007)。
属性
IUPAC Name |
3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-6-5-10-7(2)8(6)3-4-9(11)12/h5,10H,3-4H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGABBLUUSFKNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C1CCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363701 | |
| Record name | 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoic Acid | |
CAS RN |
54474-50-9 | |
| Record name | 2,4-Dimethyl-1H-pyrrole-3-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54474-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrrole-3-propanoic acid, 2,4-dimethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

